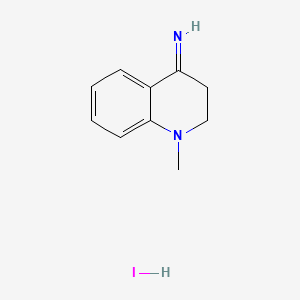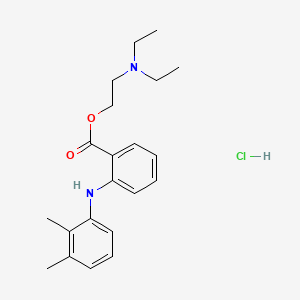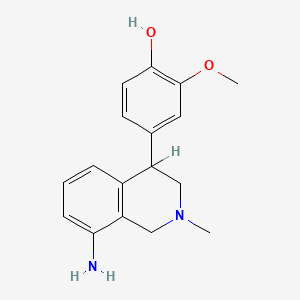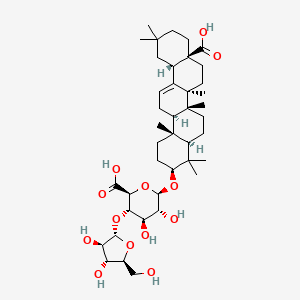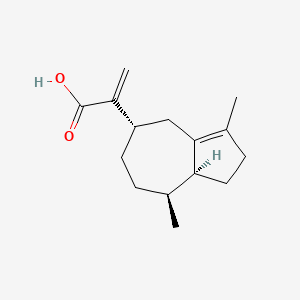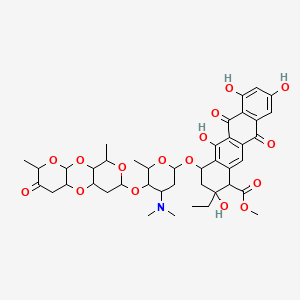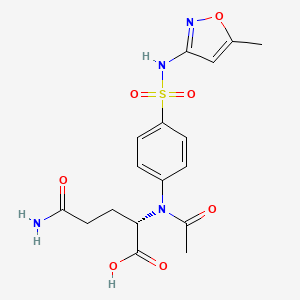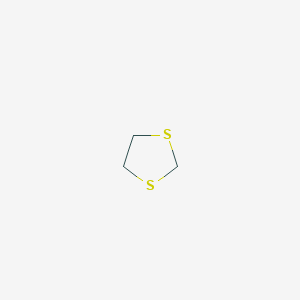
1,3-Dithiolane
Descripción general
Descripción
1,3-Dithiolane is an organosulfur compound with the chemical formula CH₂S₂C₂H₄. It is classified as a heterocycle, related to cyclopentane, where two methylene bridges (-CH₂- units) are replaced by thioether groups. This compound is an isomer of 1,2-dithiolane and is known for its stability and versatility in various chemical reactions .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
1,3-Dithiolane is an organosulfur compound that primarily targets carbonyl compounds . It is often used in the protection of carbonyl compounds, particularly aldehydes and ketones .
Mode of Action
This compound interacts with its targets through a process known as thioacetalization . In this process, this compound reacts with carbonyl compounds to form a protective dithiolane ring . This reaction is often catalyzed by a Brönsted or a Lewis acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protection of carbonyl compounds . The formation of the dithiolane ring prevents further reactions of the carbonyl group, allowing it to be selectively deprotected later in the synthetic process .
Pharmacokinetics
It’s known that the removal of a dithiolane protection group often requires harsh conditions . This suggests that the compound may have a relatively long half-life in the body, depending on the specific conditions present.
Result of Action
The primary result of this compound’s action is the protection of carbonyl compounds . By forming a dithiolane ring, the compound prevents further reactions of the carbonyl group . This allows for selective deprotection and further reactions later in the synthetic process .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is stable under a range of pH conditions . The removal of a dithiolane protection group often requires harsh conditions, such as high temperature or strong acid . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Safety and Hazards
Direcciones Futuras
1,3-Dithiolanes and 1,3-dithianes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A variety of 1,3-dithianes and 1,3-dithiolanes are deprotected in the solid state to the corresponding parent carbonyl compounds in excellent yields using mercury (II) nitrate trihydrate .
Análisis Bioquímico
Biochemical Properties
1,3-Dithiolane plays a significant role in biochemical reactions, particularly in the protection of carbonyl compounds. It interacts with aldehydes and ketones to form stable thioacetal derivatives. These interactions are facilitated by enzymes and catalysts such as perchloric acid adsorbed on silica gel and praseodymium triflate . The formation of thioacetal derivatives helps in stabilizing reactive carbonyl groups, thereby preventing unwanted side reactions during biochemical processes.
Cellular Effects
This compound influences various cellular processes by interacting with cellular proteins and enzymes. It has been observed to affect cell signaling pathways and gene expression. For instance, this compound can modulate the activity of glutathione-related enzymes, leading to changes in cellular redox states . This modulation can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound is also known to participate in redox reactions, influencing the oxidative state of cells . These interactions can result in changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be stable under various conditions, including different pH levels and temperatures . Long-term studies have shown that this compound can maintain its protective effects on carbonyl compounds, making it a reliable reagent for extended biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the redox state of cells . These interactions can affect metabolic flux and the levels of metabolites involved in cellular redox balance.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound has been found to localize to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.
Métodos De Preparación
1,3-Dithiolane can be synthesized through several methods:
Análisis De Reacciones Químicas
1,3-Dithiolane undergoes various chemical reactions, including:
Comparación Con Compuestos Similares
1,3-Dithiolane can be compared with other similar compounds such as:
1,2-Dithiolane: An isomer of this compound, differing in the position of the sulfur atoms in the ring.
1,3-Dithiane: Another related compound where the dithiolane ring is expanded to a six-membered ring.
Oxathiolane: A compound where one of the sulfur atoms in the dithiolane ring is replaced by an oxygen atom.
This compound is unique due to its stability and versatility in forming various derivatives and intermediates in organic synthesis .
Propiedades
IUPAC Name |
1,3-dithiolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSAISZLJGWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197473 | |
| Record name | 1,3-Dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
| Record name | 1,3-Dithiolane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4829-04-3 | |
| Record name | 1,3-Dithiolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dithiolane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-DITHIOLANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dithiolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DITHIOLANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






